tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
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Overview
Description
The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid substance with the empirical formula C12H24N2O2 . It has a molecular weight of 228.33 . Another similar compound is “tert-Butyl methyl (piperidin-3-yl)carbamate” which has a molecular weight of 214.31 .
Molecular Structure Analysis
The SMILES string for “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is O=C(NCCC1CNCCC1)OC©©C . The InChI key for this compound is XQIKKZRRQGXGHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid . The compound “tert-Butyl methyl (piperidin-3-yl)carbamate” is a liquid and should be stored at 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been synthesized as a cyclic amino acid ester from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reaction, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).
Application in Mass-Separation Agents
- Piperazine-based Good’s buffers, which include the compound, are explored as mass-separating agents for the separation of propanols and water azeotropic mixtures (Taha, 2016).
Organometallic Chemistry
- The compound is investigated in the synthesis and characterization of organometallic compounds, specifically as an isosteric substitute for organic drug candidates (Patra et al., 2012).
Polymerization Processes
- The compound's derivative is used in copper(II) nitrate complexes for rac-lactide polymerization, providing insights into reaction kinetics and molecular weight control in polymerization reactions (Daneshmand et al., 2019).
Catalysis in Oxidative Cyclization
- The compound is involved in catalysis of oxidative cyclization of alkenols by tert-butyl hydroperoxide, demonstrating its potential in chemical transformations (Dönges et al., 2014).
Synthesis of Orthogonally Protected Amino Acids
- It has been used in the synthesis of orthogonally protected amino acids, useful for the syntheses of edeine analogs (Czajgucki et al., 2003).
Intermediate in Anticancer Drugs
- The compound serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Biodegradation Studies
- It is also examined in the context of biodegradation of gasoline oxygenates by propane-oxidizing bacteria (Steffan et al., 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-methyl-3-(2-piperidin-1-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-13(14(18)19-15(2,3)4)12-16-8-11-17-9-6-5-7-10-17/h13,16H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUWVXHOXLLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCCCC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate |
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